molecular formula C30H38N2O4 B14475407 9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- CAS No. 71673-18-2

9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]-

Cat. No.: B14475407
CAS No.: 71673-18-2
M. Wt: 490.6 g/mol
InChI Key: CPUNIKVPVKHWSS-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two hydroxymethylcyclohexylmethylamino groups attached to the anthracenedione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of anthracene with phthalic anhydride, followed by subsequent functionalization steps to introduce the hydroxymethylcyclohexylmethylamino groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of intermediates, purification, and final functionalization. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, hydroquinones, and substituted anthracenediones. These products have significant applications in dyes, pigments, and pharmaceuticals.

Scientific Research Applications

9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of novel drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedione: A simpler anthraquinone derivative with similar chemical properties.

    1,4-Dihydroxyanthraquinone: Known for its use in dyes and pigments.

    1-Amino-4-hydroxyanthraquinone: Used in the production of various dyes and has potential biological activities.

Uniqueness

9,10-Anthracenedione, 1,5-bis[[[4-(hydroxymethyl)cyclohexyl]methyl]amino]- stands out due to its unique functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

71673-18-2

Molecular Formula

C30H38N2O4

Molecular Weight

490.6 g/mol

IUPAC Name

1,5-bis[[4-(hydroxymethyl)cyclohexyl]methylamino]anthracene-9,10-dione

InChI

InChI=1S/C30H38N2O4/c33-17-21-11-7-19(8-12-21)15-31-25-5-1-3-23-27(25)30(36)24-4-2-6-26(28(24)29(23)35)32-16-20-9-13-22(18-34)14-10-20/h1-6,19-22,31-34H,7-18H2

InChI Key

CPUNIKVPVKHWSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NCC5CCC(CC5)CO)CO

Origin of Product

United States

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